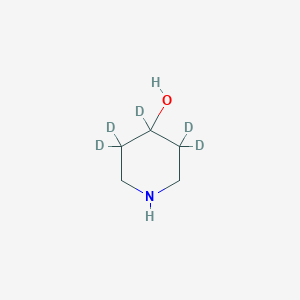

Piperidin-4-ol-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,5,5-pentadeuteriopiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWRFHMPULYOA-QJWYSIDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNCC(C1([2H])O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219799-35-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219799-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1219799-35-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Piperidin-4-ol-d5 in Modern Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Piperidin-4-ol-d5, a deuterated stable isotope-labeled compound, in the landscape of pharmaceutical research and development. We will explore its primary function as an internal standard in quantitative analysis, its utility in pharmacokinetic studies, and provide representative experimental protocols and data for its effective implementation.

Introduction: The Significance of Isotopic Labeling

In drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. Stable isotope labeling, particularly with deuterium, has become an indispensable tool. Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium, a non-radioactive, stable isotope of hydrogen. This substitution offers a subtle yet powerful modification that can be leveraged in various analytical and metabolic studies.

This compound is the deuterium-labeled version of Piperidin-4-ol. The piperidine nucleus is a prevalent structural motif found in a wide array of FDA-approved pharmaceuticals. Consequently, understanding the metabolism and quantification of piperidine-containing compounds is a frequent challenge in drug development. This compound serves as a critical analytical reagent in this context.

Core Applications of this compound

The primary applications of this compound in a research setting are:

-

Internal Standard for Quantitative Analysis : The most common use of this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z). This compound fits these criteria perfectly when quantifying its non-deuterated counterpart, Piperidin-4-ol. It allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

-

Tracer in Pharmacokinetic and Metabolic Studies : Stable isotope-labeled compounds are instrumental as tracers in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1][2] By administering the deuterated version of a compound, researchers can track its fate in a biological system, differentiate it from the endogenous or co-administered non-labeled compound, and identify its metabolites using mass spectrometry.

The fundamental principle that also makes deuterated compounds interesting for therapeutic applications is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, which can slow down the metabolic breakdown of a drug. This "deuterium switch" can lead to an improved pharmacokinetic profile, such as a longer half-life.

Quantitative Data and Properties

While a specific certificate of analysis for this compound was not available in the conducted search, the following table summarizes the typical quantitative data for such a deuterated internal standard. These values are representative and should be confirmed with the supplier's documentation.

| Property | Value (Analyte: Piperidin-4-ol) | Value (Internal Standard: this compound) | Rationale for Importance |

| Molecular Formula | C₅H₁₁NO | C₅H₆D₅NO | D5 substitution provides a clear mass shift. |

| Monoisotopic Mass | 101.0841 g/mol | 106.1155 g/mol | The mass difference is critical for MS detection. |

| Mass Difference | N/A | +5 Da | Sufficient mass difference to prevent isotopic overlap. |

| Isotopic Purity | N/A | Typically >98% | High purity ensures minimal interference at the analyte's mass. |

| Chemical Purity | >99% | >99% | Ensures that observed signals are from the compound of interest. |

Logical Workflow for Using an Internal Standard

The following diagram illustrates the rationale behind using a stable isotope-labeled internal standard in quantitative mass spectrometry.

Caption: Logic of using an internal standard to correct for experimental variability.

Representative Experimental Protocol: Quantification of Piperidin-4-ol using this compound by LC-MS/MS

This section provides a detailed, representative methodology for the quantification of Piperidin-4-ol in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents

-

Piperidin-4-ol (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (or other biological matrix)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Piperidin-4-ol in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.

-

Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for the blank matrix samples.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Method Parameters

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B (re-equilibration)

-

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Piperidin-4-ol: Q1: 102.1 m/z → Q3: 84.1 m/z

-

This compound: Q1: 107.1 m/z → Q3: 89.1 m/z

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard for all injections.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Perform a linear regression (typically with 1/x² weighting) to determine the best fit.

-

Use the regression equation to calculate the concentration of Piperidin-4-ol in the QC and unknown samples.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow described above.

Caption: A typical LC-MS/MS workflow for quantification using an internal standard.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical industry. Its primary role as a stable isotope-labeled internal standard enables the robust and accurate quantification of its non-deuterated analog, which is a common structural component of many drug candidates. The principles and protocols outlined in this guide demonstrate its straightforward application in a modern analytical laboratory, underscoring the importance of deuterated compounds in advancing drug development. By providing a reliable means of quantification, this compound helps to ensure the quality and integrity of data in preclinical and clinical studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidin-4-ol-d5, a deuterated isotopologue of Piperidin-4-ol. This document details a feasible synthetic route, experimental protocols, and expected analytical data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to assist researchers in the preparation and verification of this labeled compound.

Introduction

Piperidin-4-ol is a key building block in the synthesis of numerous pharmaceuticals and biologically active compounds. The introduction of deuterium atoms into such molecules, creating isotopologues like this compound, is a critical strategy in drug discovery and development. Deuterium labeling can offer several advantages, including altering metabolic pathways, enhancing pharmacokinetic profiles, and serving as internal standards in quantitative bioanalytical studies. This guide focuses on a robust method for the synthesis of this compound and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a ruthenium-catalyzed hydrogen-deuterium (H-D) exchange reaction on the non-deuterated precursor, Piperidin-4-ol, using deuterium oxide (D₂O) as the deuterium source. This method is known to deuterate piperidines at the carbon atoms alpha and beta to the nitrogen atom[1].

Synthesis Pathway

The proposed synthetic pathway involves the direct exchange of protons for deuterons on the piperidine ring. The ruthenium catalyst facilitates the activation of C-H bonds, allowing for their cleavage and subsequent formation of C-D bonds in the presence of an excess of D₂O.

Experimental Protocol

This protocol is a generalized procedure based on established methods for ruthenium-catalyzed H-D exchange reactions. Optimization of reaction conditions may be necessary to achieve desired deuteration levels and yields.

Materials:

-

Piperidin-4-ol

-

Ruthenium(III) chloride (RuCl₃)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve Piperidin-4-ol (1.0 g, 9.89 mmol) in anhydrous DMSO (20 mL).

-

Addition of Reagents: To the stirred solution, add RuCl₃ (5 mol %, 0.10 g, 0.49 mmol) followed by D₂O (5.0 mL, 277 mmol).

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by taking aliquots and analyzing them by ¹H NMR or MS.

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

-

Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Characterization

Quantitative Data Summary

The following table summarizes the expected and theoretical data for this compound. Actual experimental values may vary.

| Parameter | Piperidin-4-ol | This compound (Predicted) |

| Molecular Formula | C₅H₁₁NO | C₅H₆D₅NO |

| Molecular Weight | 101.15 g/mol | 106.18 g/mol |

| Yield | - | >80% (expected) |

| Purity | - | >98% (expected after purification) |

| Deuterium Incorporation | - | >95% at C2, C3, C5, C6 (expected) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the sites and extent of deuteration.

-

¹H NMR: The proton NMR spectrum of successfully deuterated this compound is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons at the C2, C3, C5, and C6 positions. The signal for the proton at C4 would remain, albeit as a simplified multiplet due to the absence of coupling to adjacent deuterons.

-

¹³C NMR: The carbon NMR spectrum will show the presence of all five carbon atoms of the piperidine ring. The signals for the deuterated carbons (C2, C3, C5, and C6) will appear as multiplets due to C-D coupling and will be significantly less intense than the signal for the non-deuterated C4.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C2, C3, C5, and C6 positions, providing direct evidence of deuteration at these sites.

Predicted NMR Data (in CDCl₃):

| Nucleus | Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| ¹H | H-4 | ~3.7 | m |

| NH, OH | variable | br s | |

| ¹³C | C-4 | ~67 | s |

| C-2, C-6 | ~45 | m (due to C-D coupling) | |

| C-3, C-5 | ~34 | m (due to C-D coupling) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to analyze its fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) in the EI mass spectrum of this compound is expected at m/z 106. The fragmentation pattern will be indicative of the piperidine ring structure, with fragments showing mass shifts corresponding to the incorporated deuterium atoms.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 107.

Predicted Mass Spectrometry Data:

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 106 | Molecular Ion |

| [M+H]⁺ | 107 | Protonated Molecule |

| [M-D]⁺ | 104 | Loss of a deuterium atom |

| [M-H₂O]⁺ | 88 | Loss of water (from non-deuterated OH) |

Conclusion

This technical guide outlines a practical approach for the synthesis and characterization of this compound. The described ruthenium-catalyzed H-D exchange offers a straightforward method for the preparation of this valuable deuterated building block. The provided analytical data, while predictive, serves as a solid benchmark for researchers to confirm the successful synthesis and purity of their product. The availability of well-characterized deuterated compounds like this compound is crucial for advancing research in drug metabolism, pharmacokinetics, and the development of new therapeutic agents.

References

An In-depth Technical Guide to Piperidin-4-ol-d5 as a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Gold Standard in Bioanalysis

In the precise quantification of analytes within complex biological matrices, stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the gold standard, particularly for mass spectrometry-based methods.[1] Regulatory bodies, including the FDA and EMA, recommend the use of a SIL version of the analyte as the internal standard (IS) whenever possible to ensure the accuracy and precision of bioanalytical data.[1][2] Piperidin-4-ol-d5 is the deuterated analogue of Piperidin-4-ol, a common structural motif in many pharmaceutical compounds.[3][4] By replacing five hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound offers a distinct mass shift.[5] This allows it to be differentiated from the unlabeled analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability.[5][6]

The use of a high-purity SIL-IS like this compound is crucial for compensating for matrix effects, ion suppression, and variations in sample recovery, leading to robust and reliable quantification in pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][5]

Core Data and Physicochemical Properties

The fundamental characteristics of an internal standard determine its suitability for a given assay. The properties of this compound are summarized below, providing essential data for method development.

| Quantitative Data | Value | Reference |

| Chemical Formula | C₅H₆D₅NO | PubChem CID: 171394745 |

| Molecular Weight | 106.18 g/mol | Calculated |

| Monoisotopic Mass | 106.1253 Da | Calculated |

| Exact Mass (as HCl salt) | 142.0921 Da | [7] |

| Isotopic Purity | Typically ≥ 98% | General industry standard |

| Appearance | Off-white to pale yellow solid | General observation |

| Precursor Ion (M+H)⁺ | m/z 107.1 | Calculated |

Note: The precursor ion is calculated based on the monoisotopic mass of the free base + the mass of a proton.

Experimental Protocol: Quantification in Human Plasma

This section provides a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for quantifying a hypothetical analyte in human plasma using this compound as the internal standard.

3.1 Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1.0 mg/mL): Accurately weigh ~2.0 mg of the analyte reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1.0 mg/mL.

-

IS Stock Solution (1.0 mg/mL): Accurately weigh ~2.0 mg of this compound and dissolve in methanol to a final concentration of 1.0 mg/mL.

-

Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QCs by serially diluting the analyte stock solution with a 50:50 methanol:water mixture. These standards are then spiked into blank human plasma to achieve the desired concentration range for the calibration curve.[2][8]

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation and IS spiking solution.

3.2 Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube.

-

Vortex each sample vigorously for 1 minute to ensure complete mixing and protein precipitation.[9][10]

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

3.3 LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[9]

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: Linear ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Re-equilibrate at 5% B

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: [Determined during method development, e.g., m/z 150.2 → 91.1]

-

This compound (IS): m/z 107.1 → [Product ion determined during method development, e.g., 88.1]

-

-

Instrument Parameters: Optimize source temperature, gas flows, declustering potential, and collision energy for both the analyte and IS to maximize signal response.

-

3.4 Data Analysis

-

Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.[10]

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.[9][10]

-

Construct a calibration curve by performing a linear regression (typically with 1/x² weighting) of the PAR against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in QCs and unknown samples by interpolating their calculated PAR values from the calibration curve.[9]

Visualized Workflows and Relationships

Diagrams provide a clear visual representation of complex processes and logical dependencies, which are crucial for understanding the role of this compound in the analytical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. fda.gov [fda.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidine-d5 Hydrochloride | C5H12ClNO | CID 171394745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Piperidin-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum and fragmentation pattern of Piperidin-4-ol-d5. Due to the limited availability of direct experimental data for this specific deuterated compound, this guide leverages data from its non-deuterated analog, 4-hydroxypiperidine, to project the mass spectral behavior of the d5 variant. This document serves as a valuable resource for the identification and characterization of this and similar deuterated molecules in research and drug development settings.

Predicted Mass Spectral Data

The introduction of five deuterium atoms into the piperidin-4-ol structure results in a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The following table summarizes the predicted quantitative data for the key fragments of this compound in comparison to the experimentally determined data for 4-hydroxypiperidine.

| Fragment Ion | Structure | 4-Hydroxypiperidine (m/z) | This compound (Predicted m/z) | Predicted Relative Abundance |

| [M]+• | C₅H₁₁NO+• | 101 | 106 | Moderate |

| [M-H]+ | C₅H₁₀NO+ | 100 | 104/105 | Low |

| [M-H₂O]+• | C₅H₉N+• | 83 | 86/87 | Moderate |

| [M-C₂H₄O]+• | C₃H₇N+• | 57 | 60/61 | High |

| [CH₂=NH₂]+ | CH₄N+ | 30 | 32 | High |

Proposed Fragmentation Pathways

The fragmentation of piperidin-4-ol upon electron ionization is primarily driven by the presence of the hydroxyl and amino functional groups, which direct cleavage pathways.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for amines and alcohols. In piperidin-4-ol, cleavage of the C-C bond adjacent to the nitrogen atom is a favorable process.

Dehydration

The loss of a water molecule is a characteristic fragmentation of alcohols. In the case of piperidin-4-ol, this results in the formation of a radical cation with m/z 83 for the non-deuterated species.

Ring Cleavage

Subsequent to initial fragmentation, the piperidine ring can undergo further cleavage, leading to the formation of smaller, stable fragments.

Predicted Fragmentation of this compound

For the purpose of this guide, it is assumed that the five deuterium atoms are located on the carbon atoms alpha to the nitrogen (C2 and C6) and on the carbon atom bearing the hydroxyl group (C4), as well as the hydroxyl proton. The fragmentation of this compound is predicted to follow similar pathways to its non-deuterated counterpart, with corresponding shifts in the m/z values of the fragments.

The following diagram illustrates the predicted fragmentation pathway for this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following is a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the mass spectrum.

-

Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for volatile samples.

Mass Spectrometry Parameters

-

Instrument: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 20 to 200 to ensure all relevant fragments are detected.

-

Data Acquisition: Acquire data in centroid mode to facilitate accurate mass determination.

Conclusion

The predicted mass spectrum and fragmentation pattern of this compound provide a valuable framework for the identification and structural elucidation of this deuterated compound. The key fragmentation pathways, including alpha-cleavage and dehydration, are expected to be analogous to those of 4-hydroxypiperidine, with predictable mass shifts due to the deuterium labeling. The experimental protocols outlined in this guide provide a robust methodology for obtaining high-quality mass spectral data for this compound, which can be used to confirm the predicted fragmentation and aid in its unequivocal identification.

A Technical Guide to High-Purity Piperidin-4-ol-d5 for Researchers and Drug Development Professionals

Introduction: In the landscape of modern analytical chemistry and drug development, the use of stable isotope-labeled compounds is paramount for achieving accurate and reliable quantitative results. Piperidin-4-ol-d5, a deuterated analog of Piperidin-4-ol, serves as a critical internal standard in mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise quantification by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed methodologies for its use.

Commercial Suppliers and Product Specifications

A variety of deuterated Piperidin-4-ol analogs are available from several reputable suppliers. The choice of a specific analog often depends on the desired mass shift and the specific requirements of the analytical method. The following table summarizes the key quantitative data for commercially available high-purity deuterated Piperidin-4-ol products.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| MedChemExpress | This compound | 1219799-35-5 | C₅H₆D₅NO | Not explicitly stated | ≥98.0% (by NMR) |

| Piperidin-4-ol-d9 | Not Available | C₅H₂D₉NO | Not explicitly stated | Not explicitly stated | |

| LGC Standards | 4-Hydroxypiperidine-3,3,4,5,5-d5 | 1219799-35-5 | C₅H₆D₅NO | Not explicitly stated | Not explicitly stated |

| 4-Hydroxypiperidine-d5 Hydrochloride | 2734001-58-0 | C₅H₆D₅NO·HCl | Not explicitly stated | Not explicitly stated | |

| Sigma-Aldrich | 4-Hydroxypiperidine-3,3,4,5,5-d5 | 1219799-35-5 | C₅D₅H₆NO | 98 atom % D | 98% (CP) |

| CP Lab Safety | Piperidin-4-ol-d4 | Not Available | C₅H₇D₄NO | Not explicitly stated | 95% |

Experimental Protocols: Utilization as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of an unlabeled analyte in complex biological matrices. The following is a detailed, generalized protocol for its use.

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the non-deuterated analyte and this compound and dissolve each in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create individual stock solutions.[1]

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions for the analyte by performing serial dilutions of the analyte stock solution. These will be used to construct the calibration curve.[1]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.[1]

Sample Preparation (Protein Precipitation)

-

To 50 µL of the biological sample (e.g., plasma, serum), add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for piperidine-containing compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor-to-product ion transitions for both the analyte and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer.

-

Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.[1]

-

Data Processing and Quantification

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of both the analyte and the this compound internal standard.[1]

-

Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.[1]

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a 1/x or 1/x² weighting, to generate a calibration curve.[1]

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the constructed calibration curve.[1]

Visualizing the Workflow and Principles

To further elucidate the role of this compound in quantitative analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the principle of matrix effect compensation.

Caption: Logical workflow for quantitative analysis using this compound as an internal standard.

Caption: Principle of matrix effect compensation using a deuterated internal standard.

References

The Strategic Application of Deuterium in Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful strategy in modern drug development. This seemingly subtle modification can significantly alter the pharmacokinetic properties of a drug, leading to improved metabolic stability, enhanced safety profiles, and more convenient dosing regimens. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies related to the use of deuterated compounds in pharmaceutical research and development. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of this innovative approach.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and possesses a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond, a direct consequence of deuterium's twofold greater mass. This increased bond strength necessitates a higher activation energy for cleavage, resulting in a slower rate for chemical reactions where C-H bond breaking is the rate-determining step.

This phenomenon is particularly relevant in drug metabolism, which is often mediated by enzymes such as the cytochrome P450 (CYP) family that catalyze oxidative reactions involving the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be substantially reduced.[1] This slowdown can lead to a cascade of beneficial pharmacokinetic changes, including an increased half-life (t½), greater total drug exposure (AUC), and reduced clearance (CL).[2]

Quantitative Impact of Deuteration on Pharmacokinetics

The strategic incorporation of deuterium has demonstrated significant improvements in the pharmacokinetic profiles of numerous drugs across various therapeutic areas. The following table summarizes key pharmacokinetic data from comparative studies of deuterated and non-deuterated compounds.

| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites (α- and β-dihydrotetrabenazine) | Approximately 2-fold increase | Chorea associated with Huntington's disease, Tardive dyskinesia |

| Total exposure (AUC) of active metabolites | Approximately 2-fold increase | |||

| Deucravacitinib | Tofacitinib (JAK inhibitor) | Selectivity for TYK2 vs. JAK1/2/3 | Highly selective for TYK2, avoiding off-target effects of broader JAK inhibitors.[3][4] | Plaque psoriasis |

| Deutivacaftor (in Vanzacaftor/Tezacaftor/Deutivacaftor) | Ivacaftor | Half-life (t½) | Approximately 40% longer[5] | Cystic Fibrosis |

| Total exposure (AUC) | Approximately 3-fold greater[5] | |||

| Plasma concentration at 24 hours | Approximately 3-fold greater[5] | |||

| Deuruxolitinib (CTP-543) | Ruxolitinib | Exposure (AUC) | Increased exposure with increasing doses, comparable to higher doses of ruxolitinib.[6] | Alopecia Areata |

| Deuterated Pioglitazone (PXL065) | Pioglitazone | Exposure to the active R-stereoisomer | Higher exposure to the R-stereoisomer with reduced exposure to the S-stereoisomer associated with side effects.[7][8] | Non-alcoholic steatohepatitis (NASH) |

| Deuterated Linoleic Acid (RT001) | Linoleic Acid | Plasma and red blood cell membrane levels of deuterated linoleic acid and its metabolite | Achieved and maintained target therapeutic levels.[9][10] | Friedreich's ataxia, Infantile neuroaxonal dystrophy |

| Deudextromethorphan (AVP-786) | Dextromethorphan | Bioavailability | Increased bioavailability, allowing for a lower dose of the metabolic inhibitor quinidine.[11] | Agitation in Alzheimer's disease |

Key Experimental Protocols

The successful development of deuterated drugs relies on a robust set of in vitro and in vivo experiments to characterize their metabolic stability and pharmacokinetic profiles. The following sections provide detailed methodologies for key assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated counterpart.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard (preferably a stable isotope-labeled version of the analyte)

-

Acetonitrile (for reaction termination)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of test compounds by diluting the stock solutions in buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the working solutions of the test compounds (deuterated and non-deuterated) to their respective wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration in rats or mice.

Materials:

-

Test compounds (deuterated and non-deuterated) formulated for oral administration.

-

Sprague-Dawley rats or C57BL/6 mice.

-

Oral gavage needles.

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).

-

Centrifuge.

-

LC-MS/MS system.

Procedure:

-

Animal Dosing:

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of the deuterated or non-deuterated compound at a predetermined concentration.

-

-

Blood Sampling:

-

Collect blood samples at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile containing an internal standard).

-

Analyze the samples using a validated LC-MS/MS method to determine the drug concentration.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

-

Calculate the following pharmacokinetic parameters for both the deuterated and non-deuterated compounds:

-

Cmax (maximum observed plasma concentration).

-

Tmax (time to reach Cmax).

-

AUC (area under the plasma concentration-time curve).

-

t½ (elimination half-life).

-

-

Statistically compare the pharmacokinetic parameters between the two groups.

-

Visualizations of Pathways and Workflows

Signaling Pathways

The strategic deuteration of drugs can impact specific signaling pathways by altering the metabolic profile of the parent drug or its metabolites. For instance, deucravacitinib, a deuterated TYK2 inhibitor, achieves its therapeutic effect by modulating the JAK-STAT signaling pathway.

Caption: TYK2/JAK-STAT signaling pathway and the inhibitory action of deucravacitinib.

Experimental and Logical Workflows

The development of a deuterated drug follows a structured workflow, often leveraging the existing knowledge of the non-deuterated parent compound.

Caption: A typical workflow for the development of a deuterated drug.

The following diagram illustrates the logical relationship of how the Kinetic Isotope Effect impacts drug metabolism.

Caption: The impact of the Kinetic Isotope Effect on CYP450-mediated drug metabolism.

Conclusion

The strategic application of deuterium in drug design represents a significant advancement in medicinal chemistry. By leveraging the Kinetic Isotope Effect, researchers can fine-tune the pharmacokinetic properties of drug candidates, leading to improved therapeutic profiles. The successful development and approval of several deuterated drugs have validated this approach, paving the way for its broader application in addressing unmet medical needs. This technical guide provides a foundational understanding of the principles, methodologies, and applications of deuterated compounds, empowering researchers and drug development professionals to effectively utilize this powerful tool in their endeavors.

References

- 1. abcam.com [abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing Drug Discovery Pipelines: Communicating Progress Effectively to Investors [advids.co]

- 6. pharmajournalist.com [pharmajournalist.com]

- 7. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. Treatment of infantile neuroaxonal dystrophy with RT001: A di‐deuterated ethyl ester of linoleic acid: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Otsuka's Subsidiary Avanir Pharmaceuticals Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia|March 25, 2019|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Piperidin-4-ol using a Deuterated Internal Standard

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Piperidin-4-ol in a biological matrix, such as human plasma. The method utilizes Piperidin-4-ol-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput applications in pharmaceutical drug development, pharmacokinetic studies, and metabolic research.

Introduction

Piperidin-4-ol is a key building block and metabolite in the synthesis of various pharmaceutical compounds. Its accurate quantification in biological matrices is essential for understanding the pharmacokinetics and metabolism of parent drug candidates. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability in sample processing and instrument response. This application note provides a comprehensive protocol for the reliable quantification of Piperidin-4-ol, which can be adapted and validated for specific research needs.

Experimental

Materials and Reagents

-

Piperidin-4-ol (analyte) and this compound (internal standard) were of reference standard grade.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Standard Solutions

Stock solutions of Piperidin-4-ol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was used for sample extraction:

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing this compound at a fixed concentration.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a HILIC column to achieve good retention and peak shape for the polar analyte.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | ZIC®-HILIC (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 95% B to 40% B over 3 minutes, hold for 1 minute, then return to 95% B for re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The MRM transitions for Piperidin-4-ol and this compound were optimized by direct infusion.

Table 2: Mass Spectrometry Parameters

| Parameter | Piperidin-4-ol | This compound (IS) |

| Precursor Ion (m/z) | 102.1 | 107.1 |

| Product Ion (m/z) | 84.1 | 89.1 |

| Dwell Time (ms) | 150 | 150 |

| Collision Energy (eV) | 15 | 15 |

| Declustering Potential (V) | 40 | 40 |

*Note: These are predicted values and require experimental optimization for the specific instrument used.

Method Validation (Representative Data)

The method was validated for linearity, sensitivity, accuracy, precision, and recovery based on established guidelines for bioanalytical method validation. The following tables summarize the expected performance of the method.

Table 3: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 1 ng/mL |

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 10% | < 10% | 90 - 110% |

| Medium | 100 | < 10% | < 10% | 90 - 110% |

| High | 800 | < 10% | < 10% | 90 - 110% |

Table 5: Recovery

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | Internal Standard Recovery (%) |

| Low | 3 | > 85% | > 85% |

| Medium | 100 | > 85% | > 85% |

| High | 800 | > 85% | > 85% |

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Application Note: High-Throughput Quantification of Lenvatinib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, in human plasma.[1][2][3] The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard (SIL-IS), Lenvatinib-d4, for accurate quantification.[4][5] While this protocol specifies Lenvatinib-d4, the principles and procedures are broadly applicable to other deuterated internal standards like Piperidin-4-ol-d5 for analytes of similar chemical properties. The sample preparation employs a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects.[4][6] This method is suitable for high-throughput pharmacokinetic and therapeutic drug monitoring (TDM) studies in clinical and drug development settings.

Introduction

Lenvatinib is an oral tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3] Monitoring its concentration in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, is the gold standard in quantitative bioanalysis.[4] It effectively compensates for variations during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the results.[4] This protocol provides a comprehensive guide for the analysis of Lenvatinib in plasma, adaptable for similar compounds where a corresponding deuterated internal standard is available.

Experimental

Materials and Reagents

-

Lenvatinib reference standard

-

Lenvatinib-d4 (Internal Standard, IS)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Isopropanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Pooled blank human plasma (K2-EDTA)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu Nexera LC-20AD or equivalent)[4]

-

Tandem Mass Spectrometer (e.g., AB SCIEX API 4000 or equivalent)[4]

-

Analytical column: Synergi-Fusion C18 (4 μm, 80 Å, 30 x 2 mm I.D.) or equivalent[4]

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and sterile tips

Preparation of Solutions

-

Lenvatinib Stock Solution (1 mg/mL): Dissolve an appropriate amount of Lenvatinib reference standard in DMSO.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of Lenvatinib-d4 in DMSO.

-

Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in methanol to create working solutions for the calibration curve and quality control (QC) samples. A typical concentration range for working solutions might be from 0.01 µg/mL to 40.0 µg/mL.[4]

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in methanol containing 0.1% formic acid. This solution will be used for protein precipitation.[4]

Sample Preparation

A protein precipitation method is employed for sample cleanup.[4][6]

-

Aliquot 95 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike 5 µL of the appropriate Lenvatinib working solution (or methanol for blank samples) and vortex for 10 seconds.[4]

-

Add 300 µL of the Internal Standard Working Solution (50 ng/mL Lenvatinib-d4 in acidified methanol) to each tube to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject 4 µL of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Method

Liquid Chromatography Conditions [4]

| Parameter | Value |

| Column | Synergi-Fusion C18 (4 µm, 80 Å, 30 x 2 mm I.D.) |

| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Isopropanol (90:10, v/v) |

| Gradient | See Table 1 |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50 °C |

| Injection Volume | 4 µL |

| Run Time | 4 minutes |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 1.5 | 10 | 90 |

| 2.5 | 10 | 90 |

| 2.6 | 70 | 30 |

| 4.0 | 70 | 30 |

Mass Spectrometry Conditions [4][5]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

| Ion Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

Table 2: MRM Transitions for Lenvatinib and Lenvatinib-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lenvatinib | 427.0 | 370.0 |

| Lenvatinib-d4 (IS) | 431.1 | 370.0 |

Method Validation

The bioanalytical method was validated according to the FDA and European Medicines Agency (EMA) guidelines.[4]

Linearity

The calibration curve was linear over the concentration range of 0.50 to 2000 ng/mL in human plasma.[4] A correlation coefficient (R²) greater than 0.996 was consistently achieved.[4] The accuracy of the back-calculated concentrations of the calibration standards was within 95.9% to 105%, with a precision (%CV) within 5.0%.[4]

Table 3: Calibration Curve Summary [4]

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.50 | 0.51 | 102.0 | 4.8 |

| 3.00 | 2.95 | 98.3 | 3.5 |

| 15.0 | 15.4 | 102.7 | 2.1 |

| 40.0 | 39.8 | 99.5 | 1.8 |

| 100 | 101.2 | 101.2 | 1.5 |

| 500 | 495.5 | 99.1 | 1.2 |

| 1000 | 1008 | 100.8 | 1.0 |

| 2000 | 1980 | 99.0 | 0.8 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels: low (LQC, 1.50 ng/mL), medium (MQC, 75.0 ng/mL), and high (HQC, 1500 ng/mL).[4] The results are summarized in Table 4.

Table 4: Intra- and Inter-Day Precision and Accuracy [4]

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LQC | 1.50 | ≤ 10.0 | 96.3 - 109 | ≤ 11.3 | 98.0 - 108 |

| MQC | 75.0 | ≤ 8.5 | 97.5 - 105 | ≤ 9.8 | 98.5 - 106 |

| HQC | 1500 | ≤ 7.9 | 98.1 - 104 | ≤ 8.7 | 99.1 - 105 |

Recovery and Matrix Effect

The extraction recovery of Lenvatinib was determined to be ≥95.6%.[4] The use of a deuterated internal standard effectively compensated for matrix effects, with the coefficient of variation of the IS-normalized matrix factor being ≤2.8%.[4]

Workflow Diagram

Caption: Bioanalytical workflow for Lenvatinib quantification in plasma.

Signaling Pathway Context

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. A simplified diagram illustrates its mechanism of action.

Caption: Simplified Lenvatinib mechanism of action.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Lenvatinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The principles of this protocol can be readily adapted for the analysis of other small molecules in plasma, provided a suitable stable isotope-labeled internal standard, such as this compound, is utilized for a structurally related analyte.

References

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximum Plasma Concentration of Lenvatinib Is Useful for Predicting Thrombocytopenia in Patients Treated for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Risperidone and its Active Metabolite in Human Plasma using Piperidin-4-ol-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Risperidone is a widely prescribed second-generation antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, 9-hydroxyrisperidone (paliperidone).[2][3][4][5] This metabolite exhibits pharmacological activity similar to the parent drug.[1][5] Consequently, therapeutic drug monitoring (TDM) and pharmacokinetic studies require the simultaneous quantification of both risperidone and 9-hydroxyrisperidone to accurately assess the total active moiety concentration.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of risperidone and 9-hydroxyrisperidone in human plasma. The method employs a simple protein precipitation step for sample preparation and uses Piperidin-4-ol-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The use of selected reaction monitoring (SRM) provides high selectivity and sensitivity, making the method suitable for clinical research and pharmacokinetic analysis.

Metabolic Pathway of Risperidone

Risperidone undergoes hydroxylation to form its primary active metabolite, 9-hydroxyrisperidone. This metabolic conversion is principally mediated by the CYP2D6 enzyme, with a minor contribution from CYP3A4.[2][3][4]

Experimental Protocol

Materials and Reagents

-

Analytes: Risperidone, 9-Hydroxyrisperidone reference standards.

-

Internal Standard: this compound.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Deionized Water.

-

Matrix: Drug-free human plasma (K2-EDTA).

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Risperidone, 9-Hydroxyrisperidone, and this compound in methanol.

-

Working Standard Solutions: Prepare working solutions for calibration curve and quality control (QC) samples by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with a Turbo IonSpray or Electrospray Ionization (ESI) source is recommended.

| Parameter | Condition |

| LC Column | C18 Column (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 20% B, linear gradient to 90% B over 3.0 min, hold for 1.0 min, return to 20% B and re-equilibrate. |

| Total Run Time | ~5 minutes |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

The following SRM transitions are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Risperidone | 411.2 | 191.1 | 35 |

| 9-Hydroxyrisperidone | 427.2 | 207.1 | 37 |

| This compound (IS) | 107.1 | 65.1 | 15 |

Note: Collision energy for the internal standard is a representative value and should be optimized empirically.

Experimental Workflow Visualization

The overall analytical process from sample receipt to final data reporting is outlined below.

Results and Performance Characteristics

The method was validated according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curves were linear over the concentration range of 0.5 to 100 ng/mL for both analytes. A weighted (1/x²) linear regression model was used.

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Risperidone | 0.5 - 100 | > 0.995 | 0.5 |

| 9-Hydroxyrisperidone | 0.5 - 100 | > 0.996 | 0.5 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (Low, Medium, and High).

| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Risperidone | Low | 1.5 | ≤ 8.5% | 95.0 - 105.2% | ≤ 9.1% | 96.5 - 104.1% |

| Medium | 25 | ≤ 6.2% | 97.1 - 103.5% | ≤ 7.5% | 98.2 - 102.8% | |

| High | 80 | ≤ 5.5% | 98.5 - 102.1% | ≤ 6.8% | 99.0 - 101.5% | |

| 9-Hydroxyrisperidone | Low | 1.5 | ≤ 9.2% | 94.5 - 106.0% | ≤ 9.8% | 95.8 - 104.9% |

| Medium | 25 | ≤ 7.1% | 98.0 - 104.0% | ≤ 8.0% | 98.8 - 103.2% | |

| High | 80 | ≤ 6.0% | 99.1 - 101.8% | ≤ 7.2% | 99.5 - 101.1% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Risperidone | Low | 1.5 | 88.5 ± 4.1% | 93.1 - 104.5% |

| High | 80 | 91.2 ± 3.5% | 95.2 - 103.1% | |

| 9-Hydroxyrisperidone | Low | 1.5 | 87.9 ± 4.8% | 92.5 - 105.8% |

| High | 80 | 90.5 ± 3.9% | 94.8 - 102.5% |

Conclusion

This application note presents a simple, rapid, and sensitive LC-MS/MS method for the simultaneous quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma. The use of a straightforward protein precipitation protocol allows for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it highly suitable for therapeutic drug monitoring, pharmacokinetic research, and other clinical applications where accurate measurement of the active risperidone moiety is required.

References

- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 4. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preparation of Piperidin-4-ol-d5 Stock and Working Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock and working solutions of Piperidin-4-ol-d5. This deuterated internal standard is crucial for accurate quantification in mass spectrometry-based bioanalytical studies. The protocols outlined below cover best practices for handling, storage, and solution preparation to ensure the integrity and reliability of experimental results.

Introduction

This compound is a stable isotope-labeled analog of piperidin-4-ol, a heterocyclic compound that is a structural motif in many pharmaceutical agents. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1][2] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization response allow for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][3] this compound is primarily used as an internal standard for the quantification of piperidin-4-ol or its derivatives in various biological matrices.

Physicochemical and Safety Data

A summary of the available physicochemical and safety information for this compound is presented below. The data for the non-deuterated analog is used as a close surrogate where specific data for the deuterated compound is not available.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₅H₆D₅NO | [4] |

| Molecular Weight | 106.18 g/mol | [4] |

| CAS Number | 1219799-35-5 | [5] |

| Appearance | White to off-white solid | General |

| Melting Point | 86-90 °C (for Piperidin-4-ol) | [6] |

| Boiling Point | 108-114 °C / 10 mmHg (for Piperidin-4-ol) | [6] |

| Solubility | Soluble in water, alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane. | [7] |

| Isotopic Purity | Typically ≥98% | [2] |

Safety and Handling Precautions

Piperidin-4-ol is classified as a substance that can cause skin corrosion/irritation, serious eye damage, and may cause respiratory irritation.[8] The deuterated form should be handled with the same precautions.

| Hazard Category | Precautionary Measures |

| Skin Contact | Category 1B: Causes severe skin burns and eye damage.[1][8] Wear protective gloves, clothing, and eye/face protection.[8] In case of contact, immediately take off all contaminated clothing and rinse skin with water.[8] |

| Eye Contact | Category 1: Causes serious eye damage.[8] Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[8] |

| Inhalation | Category 3: May cause respiratory irritation.[8] Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8] |

| Ingestion | Category 4: Harmful if swallowed.[1][8] Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and do NOT induce vomiting.[8] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. |

| Engineering Controls | Handle in a chemical fume hood.[8] |

Experimental Protocols

Storage and Handling of Deuterated Standards

Proper storage and handling are critical to maintain the isotopic and chemical purity of this compound.

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[9] Refrigeration at 4°C or long-term storage at -20°C is recommended.[10]

-

Preventing H-D Exchange: Deuterated compounds can be hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.[9][11] This can compromise the isotopic purity of the standard.

Protocol for Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution.

Materials:

-

This compound solid

-

Calibrated analytical balance

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

High-purity solvent (e.g., Methanol, HPLC grade)

-

Pipettes and tips

-

Amber glass vial for storage

Procedure:

-

Acclimatization: Remove the sealed container of this compound from its storage location and allow it to warm to room temperature for at least 30 minutes.[9]

-

Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol for a 1 mL flask) to dissolve the solid completely.[10]

-

Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.[10]

-

Storage: Transfer the stock solution to a labeled amber glass vial with a tight-fitting cap. Store the stock solution at 4°C or -20°C.[10]

Protocol for Preparation of a 10 µg/mL Working Solution

This protocol describes the preparation of an intermediate or working solution from the stock solution.

Materials:

-

1 mg/mL this compound stock solution

-

Class A volumetric flask (e.g., 10 mL)

-

Calibrated pipettes and tips

-

High-purity solvent (e.g., Methanol or a mixture matching the initial mobile phase of the LC method)

-

Amber glass vial for storage

Procedure:

-

Equilibration: Allow the stock solution to equilibrate to room temperature.

-

Dilution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilution to Volume: Dilute to the mark with the appropriate solvent.

-

Mixing: Stopper the flask and mix thoroughly by inverting.

-

Storage: Transfer the working solution to a labeled amber vial and store under the same conditions as the stock solution.

Application: Use in LC-MS/MS Analysis

This compound is an ideal internal standard for quantitative bioanalysis. Below is a general workflow for its use in a typical LC-MS/MS experiment.

Experimental Workflow

Caption: Workflow for using this compound as an internal standard.

Typical LC-MS/MS Parameters

The following table provides a starting point for method development. Actual parameters must be optimized for the specific analyte and instrument.

| Parameter | Typical Setting |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |